Gly-Pro p-nitroanilide p-toluenesulfonate salt

Catalog No.
S007464
CAS No.
65096-46-0
M.F
C₂₀H₂₄N₄O₇S
M. Wt
464.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gly-Pro p-nitroanilide p-toluenesulfonate salt

CAS Number

65096-46-0

Product Name

Gly-Pro p-nitroanilide p-toluenesulfonate salt

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C₂₀H₂₄N₄O₇S

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1

InChI Key

XHLUWCXVWCBOPP-MERQFXBCSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Description

GPDA(Glycylproline p-nitroanilide tosylate) is the substarate of X-Prolyl dipeptidyl-aminopeptidase in the enzyme assay.

Substrate for Dipeptidyl Peptidase IV (DPP-IV) Assay

Gly-Pro p-nitroanilide p-toluenesulfonate salt is a key reagent used in scientific research as a substrate in enzymatic assays. Specifically, it is employed to measure the activity of an enzyme called Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is an enzyme that cleaves specific peptide bonds in proteins. (PubChem Gly-Pro-p-nitroanilide-p-toluenesulfonate salt: ) (Sigma-Aldrich Gly-Pro p-nitroanilide p-toluenesulfonate salt: )

Here's how the assay works:

  • Gly-Pro p-nitroanilide p-toluenesulfonate salt acts as a substrate for DPP-IV. This means the enzyme recognizes and breaks the specific chemical bond within the molecule.
  • The cleavage reaction by DPP-IV releases a component, p-nitroaniline, from the substrate.
  • p-Nitroaniline is a yellow-colored molecule. By measuring the amount of p-nitroaniline produced over time, scientists can indirectly measure the activity of DPP-IV in a sample.

Gly-Pro p-nitroanilide p-toluenesulfonate salt is a synthetic compound primarily used as a substrate in biochemical assays. Its chemical formula is C20_{20}H24_{24}N4_{4}O7_{7}S, and it has a molecular weight of approximately 464.49 g/mol. This compound is characterized by the presence of a glycine-proline dipeptide linked to a p-nitroaniline moiety, making it valuable in studying enzyme activity, particularly dipeptidyl peptidase IV (DPPIV) .

The primary reaction involving Gly-Pro p-nitroanilide p-toluenesulfonate salt occurs when it is hydrolyzed by specific enzymes such as DPPIV. This hydrolysis results in the release of p-nitroaniline, which can then be quantified spectrophotometrically. The reaction can be represented as follows:

Gly Pro p nitroanilide+H2ODPPIVGly+Pro+p nitroaniline\text{Gly Pro p nitroanilide}+\text{H}_2\text{O}\xrightarrow{\text{DPPIV}}\text{Gly}+\text{Pro}+\text{p nitroaniline}

This reaction is crucial for measuring enzyme activity in various biological samples .

Gly-Pro p-nitroanilide p-toluenesulfonate salt exhibits significant biological activity as a substrate for DPPIV, an enzyme involved in glucose metabolism and immune regulation. Dipeptidyl peptidase IV plays a role in the inactivation of incretin hormones, which are vital for insulin secretion and glucose homeostasis. The ability to measure DPPIV activity using this compound makes it essential in diabetes research and therapeutic development .

Synthesis of Gly-Pro p-nitroanilide p-toluenesulfonate salt typically involves the following steps:

  • Formation of the Dipeptide: Glycine and proline are reacted under controlled conditions to form the dipeptide.
  • Nitration: The aniline derivative is nitrated to introduce the nitro group at the para position.
  • Sulfonation: The resulting compound is then treated with p-toluenesulfonic acid to form the sulfonate salt.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods ensure high purity and yield of the desired compound .

Gly-Pro p-nitroanilide p-toluenesulfonate salt has several applications, including:

  • Enzyme Assays: Primarily used as a substrate to measure DPPIV activity in serum and tissue samples.
  • Research: Employed in studies related to diabetes, obesity, and metabolic disorders.
  • Diagnostic Tools: Useful in developing assays for clinical diagnostics related to metabolic diseases .

Interaction studies involving Gly-Pro p-nitroanilide p-toluenesulfonate salt focus on its binding affinity with DPPIV and other related enzymes. These studies help elucidate the kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity), which are critical for understanding enzyme efficiency and substrate specificity. The compound's interactions can also be explored using various inhibitors to assess its potential therapeutic applications .

Several compounds share structural or functional similarities with Gly-Pro p-nitroanilide p-toluenesulfonate salt. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Glycyl-Lysine p-nitroanilideContains lysine instead of prolineUsed for different enzyme assays
Ala-Gly p-nitroanilideShorter peptide chainLess specificity for DPPIV
Pro-Leu p-nitroanilideDifferent amino acid sequencePotentially different biological activities
Gly-Pro 4-methylumbelliferyl acetateUses 4-methylumbelliferyl insteadFluorescent properties for detection

Gly-Pro p-nitroanilide p-toluenesulfonate salt stands out due to its specific application in measuring DPPIV activity, making it particularly valuable in metabolic research .

The synthesis of Glycine-Proline p-nitroanilide p-toluenesulfonate salt involves a sophisticated multi-step approach that combines dipeptide formation with subsequent coupling to p-nitroaniline, followed by salt formation with p-toluenesulfonic acid. The synthetic pathway encompasses several critical stages, each requiring careful optimization to achieve high yields and purity [2].

The initial step involves the formation of the glycine-proline dipeptide backbone through conventional peptide coupling methodologies. The dipeptide formation can be achieved through various coupling strategies, with the choice of method significantly impacting the overall efficiency and stereochemical integrity of the final product [3] [4]. The coupling reaction typically proceeds through activation of the carboxyl group of glycine, followed by nucleophilic attack by the amino group of proline, resulting in the formation of the peptide bond [5] [6].

Tosylation Reaction Mechanisms

The tosylation reaction represents a crucial step in the synthetic pathway, involving the formation of the p-toluenesulfonate salt of the peptide p-nitroanilide. The mechanism of tosylation involves the electrophilic substitution of toluene with sulfur trioxide or concentrated sulfuric acid, generating p-toluenesulfonic acid as an intermediate [7] [8].

The tosylation mechanism proceeds through several distinct stages. Initially, toluene undergoes sulfonation with concentrated sulfuric acid in the presence of a Dean-Stark apparatus for water removal [7] [9]. The reaction mixture is worked up by formation of the monohydrate and subsequent recrystallization. The sulfonation of toluene represents an electrophilic substitution at the aromatic compound, where the sulfonating reagents can be free sulfur trioxide or the HSO3+ ion [8].

The reaction mechanism involves the formation of a σ-complex intermediate, where the electrophilic sulfur trioxide attacks the electron-rich aromatic ring of toluene. The para-selectivity observed in this reaction arises from the directing effect of the methyl group, which activates the aromatic ring and favors substitution at the para position due to steric considerations [10] [11]. The equilibrium nature of the sulfonation reaction necessitates the removal of water to drive the reaction toward product formation [8].

The tosylation reaction exhibits high selectivity for the para-position, with yields typically ranging from 57.6% based on sulfuric acid consumption [7]. The resulting p-toluenesulfonic acid monohydrate serves as a strong organic acid, approximately one million times stronger than benzoic acid, making it an effective counterion for the peptide p-nitroanilide [10] [9].

Coupling Strategies for Peptide-Nitroaniline Conjugates

The coupling of peptides to p-nitroaniline presents significant synthetic challenges due to the poor nucleophilicity of the p-nitroaniline amino group. Several coupling strategies have been developed to overcome this limitation, each with distinct advantages and limitations [12] [13] [14].

The phosphorus oxychloride method has emerged as one of the most effective approaches for synthesizing amino acid p-nitroanilides [15] [2] [16]. This method utilizes phosphorus oxychloride as a condensing agent, with the reaction proceeding through carboxyl activation by formation of a mixed anhydride with phosphorodichloridic acid. The synthesis is simple, rapid, free of racemization, and affords yields between 70-90% [2]. The reaction runs in pyridine, and its mechanism implies carboxyl activation by formation of a mixed anhydride with phosphorodichloridic acid (HOPOCl2) [2] [16].

Alternative coupling strategies include the use of carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) [17]. These coupling reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate that is quickly displaced by nucleophilic attack from the amino group of p-nitroaniline [17]. However, carbodiimides form such a reactive intermediate that racemization can occur, necessitating the addition of reagents like 1-hydroxybenzotriazole (HOBt) to form a less-reactive intermediate that reduces the risk of racemization [17] [18].

Uronium reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) have also been employed for peptide-nitroaniline coupling [17] [18]. These reagents require activating bases to mediate amino acid coupling and typically provide higher yields with reduced racemization compared to carbodiimide methods [18].

The aryl hydrazine solid support method represents an innovative approach for peptide p-nitroanilide synthesis [13]. This method involves mild oxidation of the peptide hydrazide resin to yield a highly reactive acyl diazene, which efficiently reacts with weak nucleophiles such as p-nitroaniline [13]. The approach offers advantages in terms of reaction efficiency and product purity.

Industrial-Scale Manufacturing Considerations

Industrial-scale production of Glycine-Proline p-nitroanilide p-toluenesulfonate salt requires careful consideration of multiple factors including cost-effectiveness, scalability, waste minimization, and regulatory compliance [19]. The transition from laboratory-scale synthesis to industrial manufacturing presents unique challenges that must be addressed through optimized process design and equipment selection.

The choice between solid-phase and solution-phase synthesis approaches significantly impacts industrial viability [19]. Solid-phase peptide synthesis, while offering advantages in terms of automation and purification, faces limitations in industrial scaling due to specialized equipment requirements, high reagent consumption, and significant waste generation [20] [19]. A typical 100-mg synthesis of a 20-amino acid peptide can take 24 hours to complete and produce several liters of waste [20].

Solution-phase synthesis offers advantages for industrial-scale production, including the use of standard equipment, reduced waste generation, and improved cost-effectiveness [19] [3]. The convergent strategy employed in solution-phase synthesis allows for the pooling of necessary building blocks to create the desired product, with chemists able to perform in-process controls using standard analytical chemistry techniques [19]. This approach eliminates the need for specialized equipment and reduces excess reagent requirements.

Economic considerations play a crucial role in industrial manufacturing decisions [19]. The cost structure for solid-phase synthesis includes expenses for specialized equipment, excess reagents and starting materials, additional purification steps, and lyophilization [19]. These requirements can result in exorbitant costs for the first kilogram of material and may be cost-prohibitive for commercial production or Phase 2 and Phase 3 studies [19].

Process optimization strategies focus on reducing cycle times, minimizing solvent consumption, and improving overall efficiency [20]. Advanced techniques such as microwave-assisted synthesis have demonstrated the potential to cut cycle times to four minutes while producing high-purity peptides using 90% less solvent than conventional approaches [20]. These improvements are achieved through precisely controlled rapid microwave heating that prevents peptide aggregation and optimized solvent selection with streamlined washing steps [20].

Quality control integration represents a critical aspect of industrial manufacturing [19]. The ability to implement standard in-process controls during solution-phase synthesis provides advantages over solid-phase methods, where attachment to the resin limits the ability to implement such controls [19]. This capability enhances process control and product consistency while reducing the risk of batch failures.

Purification Techniques and Quality Control Metrics

The purification of Glycine-Proline p-nitroanilide p-toluenesulfonate salt requires sophisticated chromatographic techniques capable of separating the desired product from complex mixtures of related impurities [21] [22]. The purification strategy typically employs a combination of complementary methods operating via different chromatographic principles to achieve the required purity levels [21] [22].

Reversed-phase high-performance liquid chromatography (RP-HPLC) serves as the primary purification method for peptide p-nitroanilides [23] [24] [25]. This technique separates peptides based on their hydrophobicity by passing them through a hydrophobic stationary phase, typically composed of C18 chains, while applying a gradient of aqueous and organic solvents [23]. The method offers high resolution and reproducibility, making it ideal for purifying peptides for therapeutic use [23]. RP-HPLC can achieve purity levels exceeding 99.5% and provides excellent resolution for closely related peptide impurities [21] [24].

Ion-exchange chromatography represents a complementary purification technique that separates peptides based on their charge characteristics [21] [22]. This method is particularly effective as a "capturing" step in which the bulk of impurities is removed from the crude peptide mixture [21] [22]. The technique typically achieves purity levels of 90-96% and serves as an excellent preliminary purification step before final polishing with reversed-phase chromatography [21].

Size-exclusion chromatography (SEC) provides separation based on molecular size and is particularly useful for removing aggregated peptides or isolating peptides within specific size ranges [23] [25]. This technique uses a porous matrix where smaller peptides enter the pores and are retained longer, while larger peptides flow through more quickly [23]. SEC is often employed as a complementary technique when assessing the oligomeric state of peptides or when dealing with aggregation issues [23].

Quality control metrics encompass a comprehensive range of analytical techniques designed to ensure product purity, identity, and consistency [26] [27] [24]. High-performance liquid chromatography combined with mass spectrometry (HPLC-MS) provides the most comprehensive analytical approach, offering both separation capabilities and structural confirmation [24] [28]. This combined technique enables the detection of trace impurities with high sensitivity and enhances accuracy in purity evaluation through tandem mass spectrometry [24].

Mass spectrometry serves as a critical tool for molecular weight confirmation and structural integrity assessment [24] [29]. The technique provides mass analysis for peptides with high sensitivity, enabling the detection of low-abundance impurities and adding reliability to purity evaluation [24]. However, the quantitative aspects of mass spectrometry can be limited by differential ionization efficiencies of various peptide species [29].

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and is particularly valuable for verifying the correct peptide sequence and detecting structural modifications [29]. While NMR offers excellent structural information, its sensitivity limitations restrict its use to relatively high-concentration samples [29].

Amino acid analysis (AAA) represents a quantitative technique for compositional analysis of peptides [29]. This method involves acid hydrolysis of the peptide followed by chromatographic analysis of the resulting amino acids [29]. AAA provides excellent quantitative capability but requires extended analysis times of 24-48 hours and may suffer from incomplete recovery of certain amino acids [29].

The implementation of comprehensive quality control protocols requires multiple analytical techniques to ensure complete characterization of the final product [29]. Common purity grades range from crude material at 50-70% purity for initial screening to pharmaceutical-grade material at 98% purity for clinical applications [26]. The selection of appropriate analytical methods depends on the intended use of the peptide and the required level of characterization [26] [27].

Crystallographic analysis of glycyl-proline p-nitroanilide p-toluenesulfonate salt reveals important structural parameters that define its three-dimensional molecular arrangement. The compound crystallizes with specific geometric constraints that influence both its enzymatic recognition and spectroscopic properties. While direct X-ray crystallographic data for this specific salt form remains limited in the literature, structural insights can be derived from related dipeptidyl peptidase substrate complexes and analogous p-nitroanilide compounds [9] [7].

The molecular conformation of the substrate when bound to dipeptidyl peptidase IV demonstrates characteristic dihedral angles essential for enzymatic recognition. Theoretical conformational investigations indicate that effective DPPIV substrates adopt a specific spatial arrangement characterized by ψ₁ = 85°, ω₁ = 180°, φ₂ = -75°, ψ₂ = 80°, and ω₂ = 180° [9]. These angular parameters position the glycyl-proline sequence in an optimal configuration for enzyme-substrate interaction.

The p-toluenesulfonate counterion contributes to the overall crystal packing through ionic interactions and hydrogen bonding networks. The sulfonate group typically exhibits tetrahedral geometry around the sulfur center, with characteristic bond lengths ranging from 1.916 to 1.944 Å for sulfur-oxygen bonds, consistent with established crystallographic parameters for toluenesulfonate salts [10] [11]. The aromatic ring of the toluenesulfonate moiety adopts standard benzene geometry with methyl substitution at the para position.

Bond length analysis of the peptide backbone reveals standard amide bond characteristics, with carbon-nitrogen distances approximating 1.33 Å and carbon-oxygen double bond lengths near 1.23 Å [12]. The proline ring adopts either Cγ-exo or Cγ-endo conformations, with the specific pucker influencing the overall molecular geometry and enzymatic recognition properties [13] [14].

Spectroscopic Characterization

The spectroscopic profile of glycyl-proline p-nitroanilide p-toluenesulfonate salt provides comprehensive structural confirmation through multiple analytical techniques. Each spectroscopic method reveals distinct molecular features that collectively establish the compound's identity and purity parameters essential for enzymatic applications.

Nuclear Magnetic Resonance Spectral Signatures

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic proton resonances that confirm the structural integrity of glycyl-proline p-nitroanilide p-toluenesulfonate salt. The aromatic proton signals from the p-nitrophenyl ring appear in the downfield region between δ 7.8 and 8.7 parts per million, reflecting the significant deshielding effect caused by the electron-withdrawing nitro group [8] [15]. This chemical shift pattern results from the delocalization of π-bonded electrons throughout the aromatic system, which profoundly affects the magnetic environment of the ring protons.

The amide proton resonances span a broad range from δ 2.64 to 10.5 parts per million, indicating the presence of multiple amide functionalities within the molecular structure [8]. The glycyl methylene protons typically resonate around δ 3.36 parts per million as a characteristic triplet, while the proline ring protons exhibit complex multipicity patterns reflecting the cyclic constraint of the pyrrolidine system [16] [17].

The p-toluenesulfonate counterion contributes distinctive signals in the aromatic region, with the para-disubstituted benzene ring producing characteristic pseudo-doublet patterns [8]. The methyl group of the toluenesulfonate moiety appears as a sharp singlet, typically around δ 2.4 parts per million, providing a useful integration reference for quantitative analysis [18].

Chemical shift assignments for the proline residue reveal the influence of ring puckering on the magnetic environment. The Cα proton of proline resonates around δ 4.3 parts per million, while the ring methylene protons exhibit characteristic patterns between δ 1.8 and 3.6 parts per million, depending on their spatial relationship to the amide nitrogen [19] [14]. These chemical shifts provide valuable information about the conformational preferences of the proline ring in solution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of glycyl-proline p-nitroanilide p-toluenesulfonate salt reveals characteristic fragmentation pathways that confirm both the molecular composition and structural connectivity. Electrospray ionization mass spectrometry typically produces a molecular ion peak at m/z 464.49, corresponding to the intact salt molecule [2] . The ionization process generates both positive and negative ion modes, with the compound showing particular stability in positive ion detection due to the basic amine functionalities.

Primary fragmentation pathways involve the loss of the p-toluenesulfonate counterion, producing significant peaks at m/z values corresponding to the free glycyl-proline p-nitroanilide cation . Sequential fragmentation proceeds through predictable bond cleavage patterns, with the amide bonds serving as primary fragmentation sites under collision-induced dissociation conditions.

The p-nitroaniline moiety contributes characteristic fragmentation patterns, including the formation of nitrobenzene cation radicals and subsequent loss of nitric oxide to generate benzene-based fragments [20]. These fragmentation pathways provide structural confirmation of the chromogenic functionality and help distinguish the compound from related substrates.

The dipeptide portion exhibits fragmentation patterns consistent with standard amino acid cleavage mechanisms. The glycyl-proline sequence undergoes characteristic α-cleavage adjacent to the proline nitrogen, producing immonium ions that serve as diagnostic markers for proline-containing peptides [20]. The cyclic nature of proline influences the fragmentation energy requirements and pathway preferences compared to linear amino acids.

Tandem mass spectrometry experiments reveal the sequential loss of functional groups, with the initial cleavage typically occurring at the amide bond linking the dipeptide to the p-nitroaniline chromophore. This fragmentation pattern reflects the relative bond strengths and provides insight into the compound's stability under various analytical conditions [20].

Computational Modeling of Stereoelectronic Properties

Computational analysis of glycyl-proline p-nitroanilide p-toluenesulfonate salt employs density functional theory calculations and molecular dynamics simulations to elucidate the stereoelectronic properties governing enzymatic recognition and chromogenic functionality. These theoretical investigations provide detailed insights into the electronic structure, conformational preferences, and intermolecular interactions that determine the compound's biological activity.

Density functional theory calculations at the M06-2X/6-31+G(d,p) level reveal the electronic distribution within the molecular framework, particularly focusing on the conjugated π-system of the p-nitroaniline chromophore [21] [22]. The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, creating a polarized system that facilitates nucleophilic attack during enzymatic hydrolysis. The calculated molecular orbital energies indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom of the glycyl residue, while the lowest unoccupied molecular orbital (LUMO) involves the π* orbitals of the nitroaromatic system.

Molecular dynamics simulations of the proline-containing dipeptide segment reveal conformational sampling patterns that influence enzymatic recognition [19] [23] [24]. The proline residue exhibits characteristic cis-trans isomerization dynamics, with the trans conformation predominating in solution but both forms contributing to the conformational ensemble. These simulations demonstrate that the cis-trans ratio is influenced by neighboring residue interactions and solvent effects, with implications for substrate binding kinetics.

The computational modeling reveals significant stereoelectronic effects associated with the proline ring conformation. The pyrrolidine ring adopts preferential puckering patterns that influence the backbone dihedral angles and overall molecular geometry [13] [14]. Calculations indicate that the Cγ-exo pucker is energetically favored in the trans-proline conformation, while the Cγ-endo pucker becomes more accessible in cis arrangements. These conformational preferences directly impact the enzymatic recognition efficiency and binding affinity.

Electronic structure calculations of the p-toluenesulfonate counterion reveal its role in stabilizing the overall molecular complex through electrostatic interactions and hydrogen bonding networks [10]. The sulfonate group exhibits a high degree of charge delocalization, with the negative charge distributed among the three oxygen atoms. This charge distribution influences the crystal packing arrangements and solution-phase aggregation behavior.

Quantum mechanical calculations of the amide bond linking the dipeptide to the p-nitroaniline chromophore demonstrate the electronic factors governing enzymatic cleavage [21]. The amide carbonyl carbon exhibits enhanced electrophilicity due to resonance effects from the electron-withdrawing nitroaromatic system. This electronic activation facilitates nucleophilic attack by the catalytic serine residue of dipeptidyl peptidase enzymes, explaining the compound's effectiveness as an enzymatic substrate.

The computational analysis includes evaluation of non-covalent interactions that stabilize the substrate-enzyme complex. Calculations reveal that CH/π interactions between the proline ring and aromatic residues in the enzyme active site contribute significantly to binding affinity [13]. These interactions exhibit electronic tunability through substituent effects on the aromatic systems, providing a theoretical framework for substrate optimization.

Molecular electrostatic potential surfaces calculated from the density functional theory wave functions illustrate the charge distribution patterns that govern intermolecular recognition [9]. The glycyl amino terminus exhibits a strong positive electrostatic potential that complements the negative potential of the enzyme's binding pocket, while the p-nitroaniline region shows characteristic electron deficiency that facilitates leaving group departure during enzymatic turnover.

Dates

Last modified: 09-12-2023
[1]. Hino M, et al. X-Prolyl dipeptidyl-aminopeptidase activity, with X-proline p-nitroanilides as substrates, in normal and pathological human sera. Clin Chem. 1976 Aug;22(8):1256-61.[2]. Chen YS, et al. Purification and characterization of human prolyl dipeptidase DPP8 in Sf9 insect cells. Protein Expr Purif. 2004 May;35(1):142-6.

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